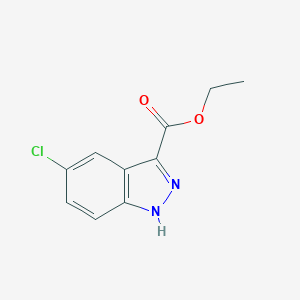

Ethyl 5-chloro-1H-indazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 5-chloro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are bicyclic heterocycles that consist of a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-1H-indazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the chloro position. Common reagents include nucleophiles like amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted indazoles.

Hydrolysis Products: The major product is 5-chloro-1H-indazole-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action

Ethyl 5-chloro-1H-indazole-3-carboxylate has been studied for its antiproliferative effects against various cancer cell lines. It exhibits dual inhibitory action on the epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are often implicated in cancer proliferation.

Case Study Findings

A study evaluated the compound's efficacy against four human cancer cell lines: Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung). The results indicated that the compound had a median inhibitory concentration (IC50) ranging from 29 nM to 78 nM, demonstrating notable potency compared to standard treatments like erlotinib .

| Cell Line | IC50 (nM) | Comparison with Erlotinib (IC50 = 33 nM) |

|---|---|---|

| Panc-1 | 29 | More potent |

| MCF-7 | 33 | Equivalent |

| HT-29 | 42 | Slightly less potent |

| A-549 | 45 | Less potent |

Anti-inflammatory Properties

Biological Activity

The compound has shown promise as an anti-inflammatory agent. Research indicates that indazole derivatives can inhibit inducible nitric oxide synthase (iNOS), a key enzyme involved in inflammatory processes. Docking simulations suggest that this compound binds effectively near the heme group of iNOS, forming hydrogen bonds that inhibit its activity .

Antimicrobial Effects

Broad-Spectrum Activity

this compound has been noted for its antimicrobial properties. Studies suggest that compounds within the indazole class exhibit activity against a range of pathogens, potentially making them suitable candidates for developing new antimicrobial agents.

Neuroprotective Potential

Monoamine Oxidase Inhibition

Recent research has highlighted the neuroprotective effects of indazole derivatives, including this compound. These compounds have been identified as selective inhibitors of human monoamine oxidase B, an enzyme linked to neurodegenerative diseases. By inhibiting this enzyme, the compound may help protect neuronal cells from oxidative stress and apoptosis .

Wirkmechanismus

The mechanism of action of Ethyl 5-chloro-1H-indazole-3-carboxylate is primarily related to its ability to interact with specific molecular targets. The indazole ring system can bind to various enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory pathways . The chloro substituent may enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 1H-indazole-3-carboxylate: Lacks the chloro substituent, which may result in different biological activity and binding properties.

5-Bromo-1H-indazole-3-carboxylate: Similar structure but with a bromo substituent instead of chloro, potentially altering its reactivity and applications.

1H-indazole-3-carboxylic acid: The non-esterified form, which may have different solubility and reactivity characteristics.

Uniqueness: Ethyl 5-chloro-1H-indazole-3-carboxylate is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals with specific target interactions.

Biologische Aktivität

Ethyl 5-chloro-1H-indazole-3-carboxylate is a derivative of indazole known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Chemical Structure

This compound features a chloro substituent on the indazole ring, which is crucial for its biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability.

Mode of Action

The compound primarily acts by inhibiting cell growth and inducing apoptosis in various cancer cell lines. It has been shown to interfere with cell cycle progression, particularly blocking the G0–G1 phase, which is critical for cellular proliferation. Additionally, it inhibits the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), indicating potential anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against multiple cancer cell lines. For instance, it has demonstrated significant activity against breast cancer (MCF-7), pancreatic cancer (Panc-1), and lung cancer (A-549) cell lines. The GI50 values for these activities range from 29 nM to 78 nM, with the most potent derivatives showing IC50 values lower than those of established chemotherapeutics like erlotinib .

| Cell Line | GI50 (nM) | Reference Compound |

|---|---|---|

| MCF-7 | 33 | Erlotinib |

| Panc-1 | 29 | Erlotinib |

| A-549 | 42 | Erlotinib |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various fungal strains, including Candida albicans, where it showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antifungals . This suggests potential applications in treating fungal infections.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This property is advantageous for developing treatments targeting central nervous system disorders.

In Vitro Studies

In vitro studies have revealed that this compound effectively reduces cell viability in neoplastic cell lines. For example, a study reported that this compound significantly inhibited the growth of melanoma cells with an IC50 value of approximately 0.96 µM .

Molecular Docking Studies

Molecular docking studies have illustrated that this compound binds effectively to key proteins involved in cancer progression, such as EGFR and BRAF V600E. The binding affinities suggest that this compound could serve as a lead structure for developing targeted therapies against these oncogenic proteins .

Eigenschaften

IUPAC Name |

ethyl 5-chloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZAFUIELFHCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506968 | |

| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-05-6 | |

| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.